1-(3-Chloropropoxy)-3-nitrobenzene
Overview
Description
1-(3-Chloropropoxy)-3-nitrobenzene is an organic compound with the molecular formula C9H10ClNO3 It is characterized by a benzene ring substituted with a nitro group at the third position and a 3-chloropropoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-3-nitrobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 3-nitrophenol with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropropoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group can be further oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products Formed:
Aminobenzene Derivatives: Formed through the reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Chloropropoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s derivatives are explored for their potential therapeutic properties.
Material Science: It can be used in the development of new materials with specific properties.
Environmental Science: Studied for its impact on the environment and potential use in pollution control.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropoxy)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloropropoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
- 1-(3-Chloropropoxy)-4-nitrobenzene
- 1-(3-Chloropropoxy)-2-nitrobenzene
- 1-(3-Chloropropoxy)-3-methoxybenzene
Comparison: 1-(3-Chloropropoxy)-3-nitrobenzene is unique due to the specific positioning of the nitro and chloropropoxy groups on the benzene ring. This positioning influences its reactivity and potential applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of interest for targeted research.
Properties
IUPAC Name |
1-(3-chloropropoxy)-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVHZIRZPUPODN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431847 | |
Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132636-13-6 | |
Record name | 1-(3-CHLOROPROPOXY)-3-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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